molecular formula C17H21ClN4O2S B2614892 2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034518-47-1

2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2614892
CAS No.: 2034518-47-1
M. Wt: 380.89
InChI Key: WJEBEXUTGUPTQE-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide” is a complex organic molecule that contains several functional groups and rings, including a chlorophenoxy group, a thiadiazol ring, and a piperidine ring . These groups are common in many pharmaceuticals and agrochemicals, suggesting that this compound might have biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, solubility, stability, and reactivity .

Scientific Research Applications

Crystal Structure and Herbicidal Activity

Studies have highlighted the synthesis of compounds with thiadiazole and piperidine structures, demonstrating their effective herbicidal activity. The crystal structure of these compounds was determined through X-ray diffraction, revealing their potential in agricultural applications as herbicides due to their inhibitory activities against various weeds (Liu et al., 2008).

Alzheimer’s Disease Treatment Candidates

Research on heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has evaluated their potential as new drug candidates for treating Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer's disease therapy, indicating their significance in medicinal chemistry for developing new treatments (A. Rehman et al., 2018).

Synthesis and Antimicrobial Activity

The synthesis of novel scaffolds containing thiadiazole and piperidine derivatives from biologically active stearic acid has been explored. These compounds were evaluated for their antimicrobial activities against various strains of bacteria and fungi, showcasing their potential in developing new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).

Antioxidant and Antitumor Evaluation

The research into 1,3,4-thiadiazoles has demonstrated the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles with promising antioxidant and antitumor activities. These compounds were characterized and tested for their cytotoxicity, revealing significant potential in cancer treatment strategies (W. Hamama et al., 2013).

Synthesis and Evaluation of Anticancer Agents

Further studies have synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. These compounds demonstrated significant anticancer activity, highlighting their potential in the development of new cancer treatments (A. Rehman et al., 2018).

Mechanism of Action

    Target of Action

    1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific targets of these compounds can vary widely depending on their structure and functional groups.

    Mode of Action

    The mode of action of 1,3,4-thiadiazole derivatives can also vary widely. For example, some derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular components .

    Biochemical Pathways

    The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, depending on the specific targets and mode of action of the compound .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,4-thiadiazole derivatives can vary widely depending on their chemical structure. Some derivatives may be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .

    Result of Action

    The molecular and cellular effects of 1,3,4-thiadiazole derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,3,4-thiadiazole derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to assess these risks .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for biological activity, and if found to be active, could be further optimized and developed .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)20-13-7-9-22(10-8-13)15-11-19-25-21-15/h3-6,11,13H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEBEXUTGUPTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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